9-Benzyl-6,8-diphenyl-9H-purine
CAS No.:
Cat. No.: VC17563206
Molecular Formula: C24H18N4
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N4 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 9-benzyl-6,8-diphenylpurine |
| Standard InChI | InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2 |
| Standard InChI Key | ZLYKOEJCSKSVEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
9-Benzyl-6,8-diphenyl-9H-purine is a tri-substituted purine analogue featuring:
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A benzyl group at the N9 position of the purine core.
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Phenyl substituents at the C6 and C8 positions.
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A hydrogen atom at the N7 position, maintaining the canonical purine bicyclic structure.
The compound’s IUPAC name, 9-benzyl-6,8-diphenyl-9H-purine, reflects this substitution pattern. Its structure is derived from the purine scaffold, a heterocyclic aromatic system consisting of fused pyrimidine and imidazole rings . The benzyl and phenyl groups introduce steric bulk and hydrophobicity, which influence both synthetic accessibility and biological interactions .
Synthetic Methodologies
One-Pot Multicomponent Reactions
The synthesis of poly-substituted purines, including 9-benzyl-6,8-diphenyl-9H-purine, often employs one-pot reactions that combine pyrimidine precursors, primary alcohols, and N,N-dimethylamides under basic conditions . Two primary pathways dominate:
Route A: Alkoxyiminium Intermediate Formation
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Reactants: Pyrimidines, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).
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Mechanism:
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Alkoxyiminium species generation: Reaction between amides (e.g., DMF) and alkoxides forms electrophilic intermediates.
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Nucleophilic aromatic substitution (SNAr): Alkoxides attack the C6 chloro group of pyrimidines.
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Annulation: Cyclization forms the purine core, with substituents at C8 dictated by the amide’s steric profile .
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Route B: Oxidative Coupling Pathway
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Trigger: Use of bulkier amides (e.g., N,N-dimethylbenzamide) impedes Route A, favoring a metal-free tandem oxidation/annulation.
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Steps:
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 362.43 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely hydrophobic (logP > 3) | |
| Stability | Stable under inert conditions |
The compound’s hydrophobicity, inferred from its aromatic substituents, suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays .
Crystallographic and Stereochemical Considerations
No single-crystal X-ray data are available, but analogous purine derivatives exhibit:
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Monoclinic crystal systems with π-π stacking between aromatic rings.
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Chirality: The N9-benzyl group may introduce axial chirality, though racemization is likely rapid at room temperature .
Applications and Future Directions
Chemical Biology Probes
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Benzodiazepine receptor ligands: 8-Substituted purines show nanomolar affinity for GABA receptors, suggesting utility in neuropharmacology .
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AGT inhibitors: Radiolabeled purine derivatives (e.g., -FBG) enable in vivo imaging of DNA repair enzymes .
Challenges and Opportunities
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